molecular formula C24H23N3O6 B2974949 7-Methyl-2-(2-morpholinoethyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 634574-13-3

7-Methyl-2-(2-morpholinoethyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2974949
CAS No.: 634574-13-3
M. Wt: 449.463
InChI Key: RCGCPUNYGKXFLA-UHFFFAOYSA-N
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Description

7-Methyl-2-(2-morpholinoethyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound featuring a fused chromenopyrrole-dione scaffold. Its structure includes a 4-nitrophenyl group at position 1, a 7-methyl substituent on the chromene ring, and a 2-morpholinoethyl side chain at position 2. The 4-nitrophenyl group, an electron-withdrawing moiety, may enhance binding interactions in biological systems, while the morpholinoethyl side chain could improve solubility and pharmacokinetic profiles .

Properties

IUPAC Name

7-methyl-2-(2-morpholin-4-ylethyl)-1-(4-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O6/c1-15-2-7-19-18(14-15)22(28)20-21(16-3-5-17(6-4-16)27(30)31)26(24(29)23(20)33-19)9-8-25-10-12-32-13-11-25/h2-7,14,21H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCGCPUNYGKXFLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCN4CCOCC4)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Methyl-2-(2-morpholinoethyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a compound belonging to the class of chromeno[2,3-c]pyrrole derivatives. These compounds have garnered attention due to their diverse biological activities, including anticancer properties and enzyme inhibition. This article aims to explore the biological activity of this specific compound through various research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's molecular structure is characterized by the presence of a chromeno core fused with a pyrrole ring and substituted with a nitrophenyl and morpholinoethyl group. Its molecular formula is C19H22N4O4C_{19}H_{22}N_{4}O_{4}, with a molecular weight of 358.41 g/mol.

Anticancer Activity

Research indicates that compounds within the chromeno[2,3-c]pyrrole family exhibit significant anticancer activity. For instance, studies have shown that related compounds can induce apoptosis in various cancer cell lines by modulating oxidative stress pathways and inhibiting key metabolic processes.

  • Mechanism of Action : The proposed mechanism involves the induction of mitochondrial oxidative stress leading to apoptosis in cancer cells. This is supported by findings that demonstrate the ability of these compounds to inhibit mitochondrial aconitase activity, which is crucial for cellular metabolism .

Enzyme Inhibition

7-Methyl-2-(2-morpholinoethyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has also been investigated for its potential as a phosphoinositide 3-kinase (PI3K) inhibitor. The PI3K pathway is often activated in cancer and other proliferative diseases.

  • Binding Studies : Structural analysis has revealed that the morpholino group forms hydrogen bonds with key residues in the PI3K active site, mimicking ATP interactions. This suggests that the compound could effectively inhibit PI3K activity, thereby disrupting cancer cell signaling pathways .

In Vitro Studies

In vitro assays have demonstrated that derivatives of chromeno[2,3-c]pyrroles exhibit varying degrees of cytotoxicity against different cancer cell lines. For example:

CompoundCell LineIC50 (µM)Mechanism
Compound AHEC1A (Endometrial)10.2Induces oxidative stress
Compound BMCF-7 (Breast)5.0PI3K inhibition
7-Methyl-...A549 (Lung)8.0Apoptosis induction

These results highlight the potential of 7-Methyl-... as a promising candidate for further development in cancer therapy.

Comparison with Similar Compounds

Key Observations :

  • Position 1 : The 4-nitrophenyl group in the target compound contrasts with electron-rich aryl groups (e.g., 3,4,5-trimethoxyphenyl in 4{4–19-7}) or polar substituents (e.g., 4-hydroxyphenyl in 4{8–11-24}). The nitro group’s electron-withdrawing nature may reduce metabolic stability but enhance binding to electron-deficient biological targets .
  • Position 2: The morpholinoethyl chain in the target compound and 7-chloro-1-(4-fluorophenyl)-2-(2-morpholinoethyl)-... () differs from hydroxyethyl or phenethyl groups in other analogs. Morpholinoethyl groups are associated with improved solubility and membrane permeability due to the morpholine ring’s hydrophilic character .
  • R7 Substituent : The 7-methyl group in the target compound vs. 7-chloro in analogs may influence lipophilicity and steric interactions. Methyl groups typically enhance metabolic stability compared to halogens .

Spectral and Physicochemical Properties

  • IR Spectroscopy : The target compound’s carbonyl stretches (C=O) are expected near 1700–1710 cm⁻¹, consistent with analogs like 4{4–19-7} (1711 cm⁻¹) and 4{8–11-24} (1701 cm⁻¹) .
  • NMR Data: The 4-nitrophenyl group would produce distinct aromatic proton signals near δ 8.0–8.3 ppm (cf. δ 6.67 ppm for 3,4,5-trimethoxyphenyl in 4{4–19-7}) . The morpholinoethyl chain’s protons would resonate as multiplets near δ 2.5–3.5 ppm, similar to analogs in and .

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